3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-{[(2-fluorobenzyl)oxy]methyl}piperidine hydrochloride is systematically named 3-{[(2-fluorophenyl)methoxy]methyl}piperidinium chloride . Its molecular formula is C₁₃H₁₈ClFNO , with a calculated molecular weight of 259.75 g/mol (base compound: C₁₃H₁₈FNO, molecular weight 223.29 g/mol ; hydrochloride adds HCl, contributing 36.46 g/mol ). The structure comprises a piperidine ring substituted at the 3-position with a methoxy group linked to a 2-fluorobenzyl moiety, followed by protonation of the tertiary amine to form the hydrochloride salt.
Crystallographic Studies and Conformational Analysis
Crystallographic data for this specific compound are limited in publicly available literature. However, structural analogs such as 3-{[(4-fluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1220017-51-5) exhibit planar piperidine rings and extended conformations due to the methoxy linkage, which minimizes steric strain. The 2-fluorobenzyl group likely adopts a conformation where the fluorine atom is positioned ortho to the benzyl oxygen, creating moderate steric interactions with the piperidine ring.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for this compound are unavailable, related derivatives provide insight:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- O–H stretch : Broad peak at ~2500–3500 cm⁻¹ (from HCl).
- C–O–C stretch : Sharp peak at ~1100–1200 cm⁻¹ (ether linkage).
- C–F stretch : Weak absorption at ~1250–1300 cm⁻¹ (aromatic fluorine).
Mass Spectrometry (MS)
The molecular ion peak ([M + H]⁺) is expected at m/z 260.1 , with fragmentation patterns reflecting cleavage of the methoxy bridge and loss of the fluorobenzyl group.
Comparative Analysis of Positional Isomers (2-, 3-, 4-Fluorobenzyl Derivatives)
Positional isomerism in the fluorobenzyl group significantly impacts physicochemical and electronic properties. Below is a comparative analysis of key derivatives:
| Property | 2-Fluorobenzyl (Target Compound) | 3-Fluorobenzyl (CAS 946665-40-3) | 4-Fluorobenzyl (CAS 1220017-51-5) |
|---|---|---|---|
| CAS Number | N/A | 946665-40-3 | 1220017-51-5 |
| Molecular Weight | 259.75 g/mol | 259.75 g/mol | 259.75 g/mol |
| Fluorine Position | Ortho | Meta | Para |
| Electronic Effects | Moderate electron-withdrawing | Moderate electron-withdrawing | Strong electron-withdrawing |
| Lipophilicity | Moderate | Moderate | High |
| Solubility | Moderate in polar solvents | Moderate in polar solvents | Higher in nonpolar solvents |
Key Observations :
- 2-Fluorobenzyl : Ortho substitution creates steric hindrance between the fluorine and benzyl oxygen, potentially affecting rotational freedom.
- 3-Fluorobenzyl : Meta substitution minimizes steric interactions, favoring a coplanar conformation between the benzyl and piperidine rings.
- 4-Fluorobenzyl : Para substitution maximizes electron-withdrawing effects, enhancing lipophilicity and altering solubility profiles.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJIXGIZPPIBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718616 | |
| Record name | 3-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-23-1 | |
| Record name | 3-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Reagents
A widely applicable method involves the Williamson ether synthesis, where a piperidinemethanol derivative reacts with 2-fluorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, with the hydroxyl group of piperidinemethanol deprotonated to form an alkoxide, which attacks the electrophilic benzyl chloride.
Typical Procedure:
-
Reagents: Piperidinemethanol (1.0 equiv), 2-fluorobenzyl chloride (1.2 equiv), sodium hydride (1.5 equiv), anhydrous tetrahydrofuran (THF).
-
Conditions: The reaction is conducted under nitrogen at 0–5°C for 1 hour, followed by warming to room temperature for 12 hours.
-
Workup: The mixture is quenched with water, extracted with ethyl acetate, and dried over magnesium sulfate.
-
Salt Formation: The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt.
Optimization Insights
-
Base Selection: Sodium hydride outperforms potassium carbonate due to superior alkoxide formation in anhydrous conditions.
-
Solvent: THF ensures homogeneity, while dimethylformamide (DMF) may lead to side reactions.
-
Temperature Control: Slow addition of 2-fluorobenzyl chloride at 0°C minimizes dimerization byproducts.
Alternative Method Using Mitsunobu Reaction
Reaction Design
The Mitsunobu reaction offers an alternative pathway, coupling piperidinemethanol with 2-fluorobenzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP). This method avoids harsh bases and is ideal for acid-sensitive substrates.
Procedure:
-
Reagents: Piperidinemethanol (1.0 equiv), 2-fluorobenzyl alcohol (1.1 equiv), DIAD (1.2 equiv), TPP (1.2 equiv), dry dichloromethane (DCM).
-
Conditions: The reaction proceeds at room temperature for 24 hours under nitrogen.
-
Workup: The mixture is concentrated, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
-
Salt Formation: The isolated ether is dissolved in methanol and treated with HCl gas to form the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the molecular formula C₁₄H₂₁ClFNO and a molecular weight of approximately 273.77 g/mol. The structure features a piperidine ring and a fluorobenzyl ether moiety, which are critical for its biological interactions and chemical reactivity.
Organic Synthesis
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups, using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions modify the piperidine ring or the fluorobenzyl group, often employing lithium aluminum hydride or sodium borohydride.
- Substitution : The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
These reactions facilitate the synthesis of novel compounds with potential pharmacological activities.
Biochemical Assays
In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and receptor binding. Its structural features enhance binding affinity and specificity towards various molecular targets, making it a valuable tool for:
- Studying Neurotransmitter Systems : The compound's interaction with dopamine and serotonin receptors has been explored, showing potential implications for treating neurological disorders.
- Investigating Enzyme Activity : It can be used to assess enzyme kinetics and inhibition mechanisms, contributing to the understanding of metabolic pathways.
Neuropathic Pain Models
Research involving compounds structurally similar to this compound has demonstrated significant antinociceptive properties in rodent models of chemotherapy-induced neuropathic pain. These studies indicate that such compounds may alleviate pain without inducing motor deficits, suggesting their therapeutic potential in pain management.
GABA Uptake Inhibition
Studies have shown that modifications similar to those present in this compound can enhance biological activity against neuropathic pain conditions by inhibiting GABA uptake. This mechanism may provide insights into developing new analgesics targeting GABAergic pathways.
Pharmacokinetic Studies
Pharmacokinetic investigations reveal that the presence of the fluorine atom alters the compound's reactivity and absorption characteristics compared to non-fluorinated analogs. This modification could enhance therapeutic efficacy by improving bioavailability and target specificity.
Mécanisme D'action
The mechanism of action of 3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance binding affinity and selectivity for certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Position and Halogen Effects
4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride ()
- Structure : 3-Fluorobenzyloxy group at the 4-position of piperidine.
- Key Differences: The fluorine atom is at the 3-position of the benzyl group instead of the 2-position.
4-(2-Fluorobenzyl)piperidine Hydrochloride ()
- Structure : 2-Fluorobenzyl group directly attached to the 4-position of piperidine (lacking the oxymethyl bridge).
- Molecular Formula : C₁₂H₁₇ClFN
- Molecular Weight : 229.72 g/mol.
- Key Differences : The absence of the oxymethyl linker reduces molecular flexibility, which could limit conformational adaptability in receptor binding compared to the target compound .
3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride ()
- Structure : 4-Bromobenzyloxymethyl group at the 3-position of piperidine.
- Molecular Formula: C₁₃H₁₉BrClNO
- Molecular Weight : 320.65 g/mol.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity vs. fluorine may increase lipophilicity and alter pharmacokinetic properties (e.g., longer half-life but higher risk of off-target interactions) .
Halogen Substitution: Fluorine vs. Chlorine
3-[(2-Chlorobenzyl)oxy]piperidine Hydrochloride ()
- Structure : 2-Chlorobenzyloxy group at the 3-position of piperidine.
- Key Differences : Chlorine’s stronger electron-withdrawing effect compared to fluorine may enhance acidity of adjacent protons, influencing solubility and reactivity. Chlorinated analogs often exhibit higher metabolic stability but may face toxicity concerns .
Piperidine Derivatives in Pharmacopeial Standards
Paroxetine-related compounds () provide insights into the structural requirements for serotonin reuptake inhibition:
- Paroxetine Hydrochloride Hemihydrate ():
- Structure : Benzodioxolyloxymethyl and 4-fluorophenyl groups on the piperidine ring.
- Molecular Weight : 369.85 g/mol.
- Key Feature : The benzodioxole group enhances π-π stacking interactions with serotonin transporters, while the 4-fluorophenyl group improves selectivity. The target compound’s simpler 2-fluorobenzyl group may reduce selectivity but simplify synthesis .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 3-{[(2-Fluorobenzyl)oxy]methyl}piperidine HCl* | C₁₄H₁₉ClFNO₂ (estimated) | ~285–310 (estimated) | 2-Fluorobenzyloxymethyl (3-position) |
| 4-[(3-Fluorobenzyl)oxy]piperidine HCl | C₁₂H₁₅ClFNO | 259.71 | 3-Fluorobenzyloxy (4-position) |
| 4-(2-Fluorobenzyl)piperidine HCl | C₁₂H₁₇ClFN | 229.72 | 2-Fluorobenzyl (4-position) |
| 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl | C₁₃H₁₉BrClNO | 320.65 | 4-Bromobenzyloxymethyl (3-position) |
Activité Biologique
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique substitution pattern that enhances its chemical stability and biological interactions, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClFNO
- Molecular Weight : Approximately 245.75 g/mol
- Structure : The compound is characterized by a piperidine ring connected to a 2-fluorobenzyl group via an oxy-methyl linkage, contributing to its lipophilicity and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Notably, studies suggest that it interacts with the following targets:
- PRMT4 and PRMT6 : These are protein arginine methyltransferases implicated in various cancers. The compound has been shown to inhibit these enzymes, which play roles in cell proliferation and transcription regulation .
- Serotonin Transporter : Similar compounds have demonstrated high affinity for the serotonin transporter, indicating potential implications in mood regulation and depression treatment .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The inhibition of PRMT4 and PRMT6 suggests potential use in cancer therapies, particularly for leukemia and solid tumors where these proteins are overexpressed .
- Neurological Applications : Given its structural similarities to other biologically active molecules, it may influence neurological pathways, making it a candidate for treating disorders like depression or anxiety .
- Antimicrobial Properties : Piperidine derivatives are known for their antimicrobial activities, suggesting that this compound may also exhibit antibacterial or antifungal properties.
Table 1: Inhibition Potency Against PRMTs
| Compound | IC₅₀ (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | PRMT4 |
| Other Derivative A | 890 ± 140 | PRMT4 |
| Other Derivative B | 170 ± 39 | PRMT6 |
Note: TBD indicates that specific data is yet to be determined or published.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that compounds similar to this compound effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. These studies highlight the compound's potential as an anticancer agent through the inhibition of methyltransferases involved in oncogenic signaling pathways .
- Neurological Models : Animal models assessing the analgesic effects of piperidine derivatives indicate that compounds with structural similarities exhibit significant pain relief in both nociceptive and neuropathic pain models. This suggests potential applications in pain management therapies .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be synthesized by reacting a fluorobenzyl ether precursor with a piperidine scaffold under alkaline conditions. Evidence from similar compounds suggests using solvents like amides, sulfoxides, or ethers (e.g., tetrahydrofuran) with a base such as NaOH or KOH to facilitate hydrolysis or substitution . Purification often involves recrystallization or chromatography, as seen in piperidine hydrochloride syntheses .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and fluorobenzyl group.
- HPLC or LC-MS to assess purity, referencing retention times and mass-to-charge ratios against standards.
- Melting point analysis (compare to literature values, e.g., 174–175°C for similar piperidine hydrochlorides ).
- Elemental analysis to verify stoichiometry (e.g., C, H, N, Cl content) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
- Ventilation : Work in a fume hood to prevent inhalation of toxic vapors .
- Storage : Store in a cool, dry place (2–8°C) in airtight containers to avoid degradation .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of intermediates .
- Catalyst Screening : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions, as seen in piperidine derivative syntheses .
- By-Product Analysis : Use TLC or GC-MS to identify impurities and adjust stoichiometry .
Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., solubility in ethanol or DMSO) with multiple literature sources, noting batch-specific variations .
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify decomposition pathways .
- Crystallography : Perform X-ray diffraction to resolve structural ambiguities affecting solubility .
Q. How does the fluorobenzyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electrophilic Reactivity : The electron-withdrawing fluorine atom enhances the stability of intermediates in Suzuki-Miyaura couplings .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles in in vitro assays .
- SAR Studies : Modify the benzyloxy moiety to explore bioactivity (e.g., receptor binding affinity) while monitoring steric effects via molecular docking .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer :
- Sensitivity Limits : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) for sub-ppm detection of by-products .
- Matrix Effects : Spike samples with deuterated internal standards (e.g., d₅-fluorobenzyl analogs) to correct for ion suppression .
- Method Validation : Follow ICH guidelines for precision, accuracy, and linearity across 50–150% of the target concentration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data across safety data sheets (SDS)?
- Methodological Answer :
- Source Evaluation : Prioritize SDS from accredited institutions (e.g., KISHIDA Chemical ) over commercial vendors.
- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in acute toxicity (e.g., LD₅₀ ranges: 698 mg/kg in rats vs. unreported values ).
- Dose-Response Curves : Perform repeat-dose studies in rodent models to clarify organ-specific toxicity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
